molecular formula C11H10N4O B022105 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one CAS No. 108043-88-5

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one

Cat. No. B022105
M. Wt: 214.22 g/mol
InChI Key: RRWYTKOWRFCKBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one derivatives often involves multi-step reactions, starting from readily available or commercially obtainable precursors. A notable method includes the one-pot sequential reactions featuring a copper-catalyzed amination, which leads to the formation of complex imidazoquinoline structures from simple starting materials (Fan et al., 2015). This synthesis pathway highlights the importance of catalysis in constructing the heterocyclic framework efficiently.

Molecular Structure Analysis

Imidazoquinolines, including 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one, exhibit planar structures due to the conjugated system spanning their fused rings. The molecular structure of related compounds has been elucidated through crystallographic analysis, revealing that the presence of substituents, such as the amino group, influences the conjugation and overall molecular geometry (Kettmann et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one derivatives is influenced by the presence of amino and methyl groups on the imidazoquinoline core. These functional groups can participate in various chemical reactions, including electrophilic substitution and amination, contributing to the compound's versatility in synthetic applications. The mutagenic properties of structurally related compounds have also been explored, providing insight into the reactivity and interaction with biological systems (Kasai & Nishimura, 1982).

Scientific Research Applications

  • Pharmacological Potential : A related compound, 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, has shown potential as a selective inhibitor of platelet cAMP phosphodiesterase and induced aggregation, suggesting its possible application in clinical trials (Meanwell et al., 1991). Another study synthesized imidazoquinolinedione derivatives, including structures similar to the specified compound, showing potential as new anticancer drugs (Suh et al., 2000).

  • Mutagenicity and Carcinogenicity : The imidazole ring and 2-amino group in quinolines and quinoxalines, including structures related to the specified compound, have been associated with high mutagenicity, potentially toxic to humans (Grivas & Jägerstad, 1984). Another study identified 7-OHIQ, a metabolite structurally similar to the specified compound, as a direct-acting mutagen with negative carcinogenicity in rats and mice (Weisburger et al., 1994).

  • Antimicrobial Activity : A 2016 study developed a simple method for synthesizing novel quinoline-based imidazoles, showing promising antimicrobial activity (Vodela & Chakravarthula, 2016).

  • Synthesis and Structural Analysis : Various studies have focused on the synthesis and structural analysis of compounds similar to 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one. For instance, a study presented a novel synthetic approach for imidazo[1,5-a]quinolines (Kolar et al., 1991), and another analyzed the molecular structure of a related compound, 1-Methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride (Kettmann et al., 2002).

Safety And Hazards

Based on the available information, 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one does not induce colon cancer in rats, and in the newborn mouse test, it produced only a low incidence of liver neoplasms . It is not genotoxic, for to be so classified it must be definitely positive in both the Ames and Williams tests .

properties

IUPAC Name

2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWYTKOWRFCKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148367
Record name 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one

CAS RN

108043-88-5
Record name 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Bashir, DGI Kingston, RJ Carman… - Mutation Research …, 1987 - Elsevier
Incubation of the heterocyclic cooked food mutagen IQ with mixed human fecal microflora under anaerobic conditions yielded 2-amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinoline-…
Number of citations: 58 www.sciencedirect.com
T Inamasu, H Luks, MT Vavrek… - Food and chemical …, 1989 - Elsevier
The metabolism of 2-amino-3-methylimidazo[4,5-ƒ]quinoline (IQ) was studied in the male rat using the radiochemical labels 14 C and 3 H at positions 2 and 5 of the molecule, …
Number of citations: 28 www.sciencedirect.com
A Nowak, A Czyżowska, K Huben, M Sójka, S Kuberski… - Anaerobe, 2016 - Elsevier
Heterocyclic aromatic amines (HAAs) are carcinogens which are formed in meat cooked using high-temperature methods. The human gastrointestinal (GI) microbiota plays a crucial …
Number of citations: 9 www.sciencedirect.com
RHIR Rowland - Microbial ecology in health and disease, 2000 - Taylor & Francis
The human large intestine is host to a diverse range of bacteria with numbers reaching 10 11 /ml of faecal material. This population plays a significant role in colonic metabolism and …
Number of citations: 84 www.tandfonline.com
M Ochiai, JH Weisburger, T Sugimura… - … Mutagenesis and Related …, 1996 - infona.pl
2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinoline-7-one (7-OHIQ) is known to be produced by normal intestinal bacteria from 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), …
Number of citations: 3 www.infona.pl
RJ Carman, RL Van Tassell, DGI Kingston… - Mutation Research …, 1988 - Elsevier
The dietary carcinogen, 2-amino-3-methyl-3H-imidazo[4,5-ƒ]quinoline (IQ) is mutagenic in the Salmonella/microsomal mutagenicity assay when activated by microsomal enzymes. IQ is …
Number of citations: 80 www.sciencedirect.com
M Hoshi, H Wanibuchi, EI Salim, K Morimura… - Journal of toxicologic …, 2004 - jstage.jst.go.jp
The carcinogenic potential of long term exposure to 2-amino-3-methylimidazo [4, 5-f] quinoline (IQ) was investigated in severe combined immunodeficiency (SCID) mice. A total of 130 …
Number of citations: 2 www.jstage.jst.go.jp
IR Rowland, R Tanaka - Journal of Applied Microbiology, 1993 - academic.oup.com
The effect on various caecal bacteria and their metabolic activities of feeding diet containing transgalactosylated oligosaccharides (TOS) with or without Bifidobacterium breve (…
Number of citations: 302 academic.oup.com
S Knasmüller, H Steinkellner, AM Hirschl… - Mutation Research …, 2001 - Elsevier
This article gives a short overview on the present state of knowledge of the effects of the intestinal microflora on the health hazards of heterocyclic aromatic amines (HAs). Results of …
Number of citations: 171 www.sciencedirect.com
F Beer, F Urbat, CMAP Franz, M Huch… - Molecular nutrition & …, 2019 - Wiley Online Library
Scope Heterocyclic aromatic amines (HAAs) are process‐induced food contaminants with high mutagenic and/or carcinogenic potential. Although the human gut microbiota is known to …
Number of citations: 18 onlinelibrary.wiley.com

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